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Available Information on ZEN-2759

The table below summarizes what can be confirmed about ZEN-2759 from the search results:

Attribute Available Data

Known Target BRD4 (BD1, BD2, and the tandem BD1BD2) [1]

BRD2/BRD3 Binding Data Not found in the current search results.

Molecular Formula C₁₇H₁₆N₂O₂ [1]

CAS Number 1616400-50-0 [1]

One source identifies ZEN-2759 as a "potent BET small molecule inhibitor," but it only specifies its activity

against BRD4, with no mention of its binding affinity for BRD2 or BRD3 [1].

How to Locate the Missing Data

Given that the core data for your comparison guide is missing, here are concrete steps you can take to find it:

Consult Primary Literature: The supplier's page references a 2018 paper in the Journal of Medicinal
Chemistry (Kharenko et al.). This primary research article is the most likely source to contain the full
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binding affinity profile, including data on BRD2 and BRD3. Obtaining and reviewing this paper is

essential.
Contact the Supplier Directly: Reach out to the product manufacturer (AobiOUS). Companies often

have detailed technical data sheets that include specific binding constants (IC₅₀, Kd, etc.) for all
relevant targets, which may not be published on their website.

Search Specialized Databases: Use scientific databases that aggregate pharmacological data, such
as:

ChEMBL: A database of bioactive molecules with drug-like properties.
BindingDB: A public, web-accessible database of measured binding affinities.

PubChem: Provides chemical information, and sometimes biological test results.

Experimental Methods for Profiling BET Inhibitors

To aid in your understanding and potential experimentation, the table below outlines common methodologies

used to generate the type of comparative data you need, as referenced in the search results.

Method Application & Purpose Key Details from Literature

Surface Plasmon
Resonance (SPR)

Measures binding affinity and

kinetics (kon, koff, KD) in real-
time without labels.

Used to characterize cyclic peptide binding to

BET bromodomains, demonstrating affinities
as low as 100 pM and specificities up to 10⁶-

fold [2].

Isothermal Titration
Calorimetry (ITC)

Directly measures the enthalpy

(ΔH) and entropy (ΔS) of
binding, providing a full

thermodynamic profile.

Cited as a key method for evaluating ligand

binding to bromodomains [3]. Another study
used ITC data to benchmark the accuracy of

binding enthalpy calculations for BRD4
inhibitors [4].

X-ray
Crystallography

Determines the high-resolution
3D structure of the ligand-

protein complex.

Used extensively to reveal diverse binding
modes of cyclic peptides to BET

bromodomains [2] and to solve the structure
of BRD2 bound to an inhibitor [5].

The following diagram illustrates a typical workflow for characterizing a compound's binding affinity and

specificity for different bromodomains, integrating the methods above:
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Compound of Interest
(e.g., ZEN-2759)

Initial Binding Screen
(Cellular reporter assays,

 SPR screening)

Affinity & Kinetics
(Surface Plasmon Resonance - SPR)

Confirms binding

Thermodynamic Profiling
(Isothermal Titration Calorimetry - ITC)

Determines KD, kon, koff

Structural Analysis
(X-ray Crystallography)

Reveals binding forces

Comprehensive Binding Profile

Shows atomic interactions
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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